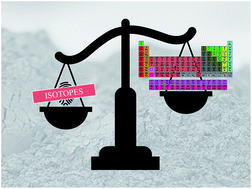Provenancing of cement using elemental analyses and isotope techniques – the state-of-the-art and future perspectives
Journal of Analytical Atomic Spectrometry Pub Date: 2021-09-03 DOI: 10.1039/D1JA00144B
Abstract
With the aim of identifying the origin and the manufacturer of a cement, a reliable procedure that provides unambiguous results is needed. Such procedure could resolve practical issues in damage research, liability issues and forensic investigations. A substantial number of attempts for fingerprinting of building materials, including cement, has already been carried out during the last decades. Most of them were based on concentration analysis of the main elements/components. This review provides an overview of provenance studies of cement and the main approaches commonly used. Provenance studies of cement via isotope techniques are also presented and discussed as representatives of the state-of-the-art in the field. Due to the characteristic properties and the occurrence of carefully selected isotope ratios, unique fingerprints of different kinds of materials can be provided by these methods. This property has largely been explored in various scientific fields such as geo- and cosmochemistry, food forensics, archaeology, geochronology, biomedical studies, and climate change processes. However, the potential of isotope techniques in cement and concrete research for provenance studies has barely been investigated. Therefore, the review outlines a suitable approach using isotope ratios, which could lead to reliable provenancing of cementitious materials in the future.

Recommended Literature
- [1] Mesoporous SnO2 nanospheres formed via a water-evaporating process with superior electrochemical properties†
- [2] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids†
- [3] At-line monitoring of continuous casting sequences of steel using discriminant function analysis and dual-pulse laser-induced breakdown spectroscopy
- [4] Capillary imbibition in a square tube
- [5] Photocatalytic water reduction under visible light on a novel ZnIn2S4catalyst synthesized by hydrothermal method
- [6] Ferromagnetic coupling in a dicopper(ii) oxamate complex bridged by carboxylate groups†
- [7] Nanoclusters with specific DNA overhangs: modifying configurability, engineering contrary logic pairs and the parity generator/checker for error detection†
- [8] Selenium speciation in human body fluids†
- [9] Substituent effect on the packing architecture of adamantane and memantine derivatives of sulfonamide molecular crystals†
- [10] Novel iridium complexes as yellow phosphorescent emitters for single-layer yellow and white polymer light-emitting diodes†

Journal Name:Journal of Analytical Atomic Spectrometry
Research Products
-
CAS no.: 13194-60-0
-
CAS no.: 182823-26-3









